molecular formula C22H22N2S B8139608 N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

Cat. No.: B8139608
M. Wt: 346.5 g/mol
InChI Key: CNCIWRICFWMWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane: is a complex organic compound with the molecular formula C22H20N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine typically involves the reaction of naphthylamine derivatives under controlled conditions. One common method involves the reaction of naphthylamine with naphthyl ketone in the presence of a base, leading to the formation of the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert gases and proper ventilation, are crucial to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

Scientific Research Applications

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine stands out due to its dual naphthalene ring structure and the presence of both methyl and amine groups. This unique configuration provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2.H2S/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2;/h3-14,23-24H,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIWRICFWMWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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